molecular formula C6H3ClF3NO B6617077 4-chloro-5-(trifluoromethyl)pyridin-3-ol CAS No. 1393546-59-2

4-chloro-5-(trifluoromethyl)pyridin-3-ol

Cat. No.: B6617077
CAS No.: 1393546-59-2
M. Wt: 197.54 g/mol
InChI Key: KGKQYURCFBUGKJ-UHFFFAOYSA-N
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Description

4-chloro-5-(trifluoromethyl)pyridin-3-ol is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chlorine atom at the 4-position, a trifluoromethyl group at the 5-position, and a hydroxyl group at the 3-position of the pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(trifluoromethyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. The reaction requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes steps such as crystallization, filtration, and drying to purify the final product. The use of advanced equipment and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and other functionalized derivatives. These products have significant applications in pharmaceuticals, agrochemicals, and material science .

Mechanism of Action

The mechanism of action of 4-chloro-5-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5-(trifluoromethyl)pyridin-3-ol is unique due to the specific positioning of the chlorine, trifluoromethyl, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

4-chloro-5-(trifluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-3(6(8,9)10)1-11-2-4(5)12/h1-2,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKQYURCFBUGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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